molecular formula C23H19ClN4O3 B2422295 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1105214-84-3

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2422295
CAS RN: 1105214-84-3
M. Wt: 434.88
InChI Key: RDCDJYFTWZQONR-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation using a radical approach.

Unique Application: Formal Anti-Markovnikov Hydromethylation: The protocol involving catalytic protodeboronation allows for a formal anti-Markovnikov alkene hydromethylation—a transformation that was previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable reaction. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Synthesis of Alpha-Bromoketones

Overview: Alpha-bromoketones are versatile intermediates in organic synthesis. Researchers have developed one-pot strategies to synthesize them from secondary alcohols.

Unique Application: Ammonium Bromide and Oxone: A novel one-pot strategy involves using ammonium bromide and Oxone (potassium peroxymonosulfate) to convert secondary alcohols into alpha-bromoketones. This efficient method provides access to diverse brominated compounds .

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-2-15-5-11-18(12-6-15)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCDJYFTWZQONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

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